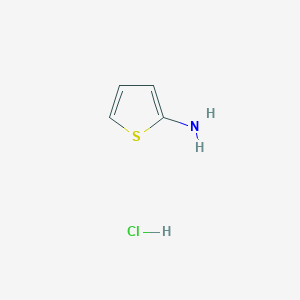

噻吩-2-胺盐酸盐

描述

Thiophen-2-amine hydrochloride is a compound that is not directly mentioned in the provided papers, but its derivatives and related chemistry can be inferred from the synthesis and reactions of similar thiophene-based compounds. Thiophene derivatives are known for their utility in various fields, including pharmaceuticals and optoelectronic devices. The papers provided discuss the reactions of thiophene compounds with amines, the use of thiophosgene in synthesizing thioxo substituted heterocycles, and the synthesis of specific thiophene derivatives for different applications .

Synthesis Analysis

The synthesis of thiophene derivatives can be complex and involves various chemical reactions. For instance, N,N-bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)thiophen-2-amine was synthesized using a Buchwald–Hartwig cross-coupling reaction, which is a palladium-catalyzed reaction used to couple aryl halides with amines . This method is indicative of the type of reactions that might be used to synthesize thiophen-2-amine hydrochloride, although the exact synthesis route for this compound is not provided in the papers.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their properties and applications. For example, the crystal and molecular structure of 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one was studied using X-ray diffraction, revealing that the thiophene ring exhibits a planar conformation which is affected by conjugation with the unsaturated keto group . This information is relevant to understanding the molecular structure of thiophen-2-amine hydrochloride, as the thiophene moiety is a common structural feature.

Chemical Reactions Analysis

Thiophene compounds can undergo various chemical reactions. The papers discuss the reaction of benzoxazoline-2-thione derivatives with amines to produce hydroxyphenylthioureas , and the use of thiophosgene in the synthesis of a wide variety of thioxo substituted heterocycles . These reactions are indicative of the reactivity of thiophene compounds and suggest that thiophen-2-amine hydrochloride could also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The papers describe the use of various spectroscopic techniques, such as FT-IR, UV-visible, and NMR, to characterize these properties . Additionally, the nonlinearity in third harmonic generation observed in a thiophene derivative indicates potential optoelectronic applications . These studies provide a basis for understanding the properties of thiophen-2-amine hydrochloride, although specific data on this compound is not provided.

科学研究应用

-

- Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

-

- Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles, and therefore they can be employed in chemosensors for analyte detection .

- This review provides an insight into the reported chemosensors (2008-2020) for thiophene scaffold as effective emission and absorption-based chemosensors .

-

Nonsteroidal Anti-Inflammatory Drug (NSAID)

-

Dental Anesthetic

-

Corrosion Inhibitors

-

Antioxidant

-

Kinases Inhibiting

-

Anti-Cancer

-

Voltage-Gated Sodium Channel Blocker

-

Anti-Inflammatory

-

Antimicrobial

-

Analgesic

-

Antihypertensive

-

Antitumor Activity

安全和危害

Thiophen-2-amine is considered hazardous. It is highly flammable and harmful if swallowed. It can cause serious eye irritation. Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

未来方向

Thiophene-based compounds have been gaining interest due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring the design and detection mechanism of various thiophen-2-amine-based probes, practical applicability, and their advanced models .

属性

IUPAC Name |

thiophen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS.ClH/c5-4-2-1-3-6-4;/h1-3H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGDRSIZYKSOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10490498 | |

| Record name | Thiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophen-2-amine hydrochloride | |

CAS RN |

18621-53-9 | |

| Record name | Thiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

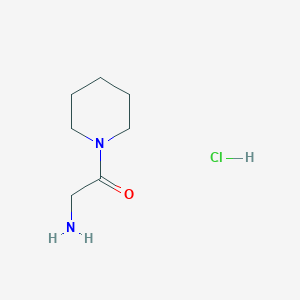

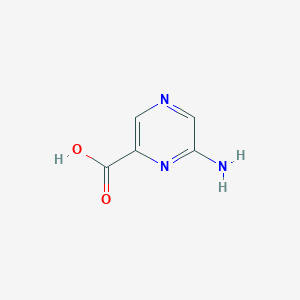

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)